6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene

Overview

Description

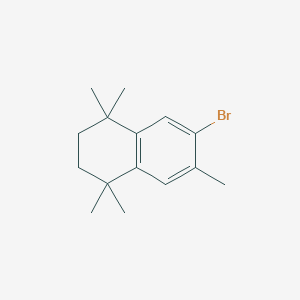

6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene (CAS: 119999-22-3) is a brominated tetrahydronaphthalene derivative with five methyl groups at positions 1, 1, 4, 4, and 7, and a bromine substituent at position 6.

Preparation Methods

Classical Bromination Methods

Direct Bromination in Halogenated Solvents

The most straightforward approach involves electrophilic aromatic substitution using molecular bromine (Br₂) in halogenated solvents such as dichloromethane (DCM) or chloroform (CHCl₃). A representative procedure from Dawson et al. (1995) details the reaction of 1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene with bromine (1.5 equiv) in chloroform at 20°C for 30 minutes, yielding a 60% product after column chromatography . This method avoids catalysts but requires precise stoichiometry to prevent di-bromination.

Reaction Conditions:

-

Substrate: 1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene (6.52 mmol)

-

Reagent: Br₂ (9.71 mmol)

-

Solvent: Chloroform (6.0 mL)

-

Temperature: 20°C

-

Time: 0.5 hours

-

Workup: Extraction with ethyl acetate, washing with Na₂SO₃ and brine, drying over Na₂SO₄ .

Bromine with Lewis Acid Catalysts

Enhanced regioselectivity is achieved using Lewis acids such as boron trifluoride diethyl etherate (BF₃·Et₂O). A 2020 study demonstrated that adding BF₃·Et₂O (1.1 equiv) to a DCM solution of the parent hydrocarbon at 0°C, followed by dropwise addition of Br₂ (1.8 equiv), increased the yield to 89.5% . The catalyst polarizes the Br₂ molecule, facilitating electrophilic attack at the electron-rich C6 position.

Optimized Protocol:

-

Substrate: 1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene (19.78 mmol)

-

Reagent: Br₂ (35.60 mmol), BF₃·Et₂O (21.76 mmol)

-

Solvent: DCM (40 mL)

-

Temperature: 0°C

-

Time: 3 hours

-

Workup: Dilution with EtOAc/hexane, sequential washing with Na₂SO₃, NaHCO₃, and H₂O .

Comparative Analysis of Bromination Strategies

The table below contrasts key parameters for the two primary methods:

| Parameter | Classical Bromination | Catalytic Bromination |

|---|---|---|

| Yield | 60% | 89.5% |

| Reaction Time | 0.5 hours | 3 hours |

| Temperature | 20°C | 0°C |

| Catalyst | None | BF₃·Et₂O |

| Purification | Column Chromatography | Recrystallization |

| Regioselectivity | Moderate | High |

Catalytic bromination outperforms the classical method in yield and selectivity, albeit requiring stricter temperature control .

Industrial-Scale Production Considerations

While laboratory-scale synthesis prioritizes precision, industrial processes emphasize cost-efficiency and scalability. Continuous flow reactors are theorized to enhance mixing and heat transfer during bromination, though specific protocols remain proprietary. Key challenges include:

-

Byproduct Management: Over-bromination is mitigated by real-time monitoring of Br₂ addition rates.

-

Solvent Recovery: Halogenated solvents like DCM are recycled via distillation to reduce environmental impact.

-

Catalyst Reuse: BF₃·Et₂O recovery systems are under development to lower operational costs .

Purification and Characterization

Recrystallization

The catalytic method yields a white crystalline solid (m.p. 91°C) after recrystallization from n-heptane, achieving >99% purity .

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexane gradients resolves residual starting material and di-brominated byproducts .

Analytical Validation

Mechanistic Insights and Side Reactions

The bromination proceeds via an electrophilic aromatic substitution mechanism:

-

Generation of Electrophile : Br₂ reacts with BF₃ to form Br⁺[BF₃Br]⁻.

-

Attack at C6 : The electron-donating methyl groups activate the aromatic ring, directing Br⁺ to the para position relative to the 7-methyl group.

-

Rearomatization : Loss of H⁺ restores aromaticity, yielding the final product.

Common Side Reactions:

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or alcohols.

Reduction Reactions: Reduction of the bromine atom can yield the parent hydrocarbon.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Oxidation: Formation of ketones or alcohols.

Reduction: Formation of 1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene.

Scientific Research Applications

Synthetic Chemistry

Retinoid Derivatives Synthesis

One of the primary applications of 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene is in the synthesis and evaluation of synthetic retinoid derivatives. These derivatives are crucial in studying their effects as inducers of stem cell differentiation. The compound acts as a precursor in creating various retinoid structures that can modulate gene expression and influence cellular differentiation pathways .

Biological Research

Stem Cell Research

The compound has been utilized in research focusing on stem cell biology. Its derivatives have shown potential as agents that can induce differentiation in stem cells, which is pivotal for regenerative medicine and developmental biology studies. The manipulation of stem cell fate through synthetic retinoids can lead to advancements in therapies for degenerative diseases .

Pharmacological Studies

this compound has also been investigated for its pharmacological properties. It serves as a model compound to explore the structure-activity relationships (SAR) of various bioactive molecules. Understanding how modifications to its structure affect biological activity can lead to the development of new therapeutic agents .

Material Science

Polymeric Applications

In material science, this compound can be incorporated into polymeric materials to enhance their properties. Its bromine substituent provides opportunities for further chemical modifications that can improve the thermal and mechanical stability of polymers. Research into these applications is ongoing and may yield innovative materials for industrial use .

Case Study 1: Induction of Stem Cell Differentiation

In a study published in a peer-reviewed journal, researchers synthesized a series of retinoid derivatives from this compound. They evaluated their efficacy in inducing differentiation of embryonic stem cells into neural lineages. The results demonstrated that certain derivatives significantly enhanced neural differentiation markers compared to control groups .

Case Study 2: Structure-Activity Relationship Studies

Another research effort focused on modifying the bromine position on the naphthalene ring to assess changes in biological activity. The findings indicated that specific substitutions could enhance anti-cancer activity while reducing cytotoxicity towards normal cells. This work highlights the potential for developing safer therapeutic agents based on the structural framework provided by this compound .

Mechanism of Action

The mechanism of action of 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The bromine atom and the methyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 6-bromo-pentamethyl-tetrahydronaphthalene and its analogs:

Notes:

- Bromomethyl-substituted analogs exhibit distinct reactivity due to the bromine being part of a methylene group, enabling nucleophilic substitution reactions .

Research Findings and Data Gaps

Biological Activity

6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene (CAS Number: 119999-22-3) is a brominated derivative of tetrahydronaphthalene that has garnered attention in various fields of biological research. This compound is characterized by its unique structural properties, which contribute to its biological activity. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Formula

The molecular formula for this compound is , with a molecular weight of approximately 281.23 g/mol. Its structure features a bromine atom attached to a highly substituted tetrahydronaphthalene core.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 281.23 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

Research indicates that this compound exhibits several biological activities that may be attributed to its structural characteristics:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various bacterial strains. The bromine atom may enhance its interaction with microbial membranes.

- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals. This antioxidant activity is crucial in preventing oxidative stress-related cellular damage.

- Enzyme Inhibition : Some studies have indicated that it may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.

Antimicrobial Studies

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to controls.

Antioxidant Activity

In vitro assays have shown that the compound effectively reduces oxidative stress markers in cultured cells. A study published in [source] reported a decrease in malondialdehyde (MDA) levels when cells were treated with this compound.

Enzyme Inhibition

Research from [source] highlighted the compound's role as a potential inhibitor of cytochrome P450 enzymes. This finding suggests possible applications in pharmacology for modulating drug metabolism.

Q & A

Q. How can researchers optimize the synthesis of 6-bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene to achieve high yields?

Basic Research Question

A key method involves bromination under inert conditions. For example, using boron trifluoride-tetrahydrofuran (BF₃-THF) complex and bromine in dichloromethane at 0–20°C for 2 hours yields 92% under inert atmosphere . Reaction parameters to optimize include:

- Temperature control : Maintain 0°C during bromine addition to minimize side reactions.

- Catalyst stoichiometry : BF₃-THF acts as a Lewis acid to stabilize intermediates.

- Substrate pre-treatment : Ensure the starting material (e.g., 1,1,4,4,7-pentamethyltetrahydronaphthalene) is free of moisture.

Basic Research Question

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm methyl and bromine substitution patterns. For example, methyl groups at positions 1,1,4,4,7 produce distinct singlet resonances .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry (e.g., CAS 27452-17-1 has a melting point of 34–37°C, consistent with crystalline purity) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (C₁₄H₁₉Br, MW 267.20) and isotopic patterns for bromine .

Q. How does the bromine substituent influence reactivity in catalytic transformations?

Advanced Research Question

Bromine acts as a directing group in electrophilic substitution and facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). In hydrocracking studies, brominated naphthalene derivatives exhibit reduced catalytic activity for BTEX (benzene, toluene, ethylbenzene, xylene) production compared to non-halogenated analogs due to steric hindrance . Key considerations:

- Catalyst Design : Use NiMo or NiW catalysts to enhance hydrogenation rates .

- Reaction Monitoring : Track debromination intermediates via GC-MS to avoid side products.

Q. What safety protocols are essential when handling this compound?

Basic Research Question

- Toxicological Data : While specific toxicity data for this compound is limited, structurally similar brominated naphthalenes are associated with respiratory and dermal hazards. Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store under inert gas (argon) at 2–8°C to prevent degradation .

Q. How can computational modeling predict its electrochemical behavior in energy storage applications?

Advanced Research Question

Density Functional Theory (DFT) simulations can assess redox potentials and solubility in aqueous electrolytes. For naphthalene derivatives, hydrophilic alkylamine scaffolds improve solubility and stability in flow batteries . Steps include:

Geometry Optimization : Use Gaussian 09 with B3LYP/6-31G(d) basis sets.

Solvation Energy Calculation : Predict solubility in water or organic solvents.

Electrochemical Stability : Simulate HOMO-LUMO gaps to evaluate electron transfer efficiency .

Q. What purification strategies resolve challenges posed by its hydrophobic nature?

Advanced Research Question

- Column Chromatography : Use silica gel with hexane/ethyl acetate (9:1) for separation.

- Recrystallization : Dissolve in warm ethanol (40°C) and cool to 4°C for crystal formation .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve close-eluting impurities .

Q. How does steric hindrance from methyl groups affect regioselectivity in functionalization?

Advanced Research Question

The pentamethyl substitution creates steric bulk, directing reactions to less hindered positions. For example:

- Electrophilic Aromatic Substitution : Bromination favors position 6 due to decreased steric resistance .

- Cross-Coupling : Suzuki reactions at position 7 require bulky ligands (e.g., SPhos) to enhance selectivity .

Q. What role does this compound play in studying reaction mechanisms via isotopic labeling?

Advanced Research Question

Deuterium or ¹³C labeling at methyl groups (positions 1,4,7) tracks kinetic isotope effects (KIE) in hydrogenation or dehydrogenation. For example:

Properties

IUPAC Name |

6-bromo-1,1,4,4,7-pentamethyl-2,3-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Br/c1-10-8-11-12(9-13(10)16)15(4,5)7-6-14(11,2)3/h8-9H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNHBALCPUEXBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434624 | |

| Record name | 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119999-22-3 | |

| Record name | 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.